1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853821
InChI: InChI=1S/C17H15N3O2/c18-10-14-15(21)6-9-20(16(14)22)13-4-2-12(3-5-13)17(11-19)7-1-8-17/h2-5,21H,1,6-9H2
SMILES:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC15853821

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile -

Specification

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name 1-[4-(1-cyanocyclobutyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile
Standard InChI InChI=1S/C17H15N3O2/c18-10-14-15(21)6-9-20(16(14)22)13-4-2-12(3-5-13)17(11-19)7-1-8-17/h2-5,21H,1,6-9H2
Standard InChI Key PCZVSBRVQDCCFA-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C#N)C2=CC=C(C=C2)N3CCC(=C(C3=O)C#N)O

Introduction

1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound featuring a tetrahydropyridine ring, a cyanocyclobutyl group, and a phenyl ring. This compound is characterized by its unique structural features, which contribute to its potential biological activities and chemical reactivity. The molecular formula of this compound is C17H15N3O2, indicating a molecular weight of approximately 295 g/mol, though specific values may vary slightly based on the source.

Synthesis of 1-(4-(1-Cyanocyclobutyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

The synthesis of this compound typically involves several key steps, including the formation of carbon-carbon bonds through nucleophilic substitution and oxidation processes. These processes are critical for constructing the tetrahydropyridine ring. The synthesis may start with simpler precursors and involve multiple stages to achieve the desired structure.

Synthesis StageReaction ConditionsReagents
Formation of Tetrahydropyridine CoreNucleophilic substitutionVarious organic precursors
Introduction of Cyanocyclobutyl GroupOxidation and coupling reactionsCyanocyclobutyl derivatives
Finalization of Hydroxy and Carbonitrile GroupsHydrolysis and nitrilation reactionsAppropriate functional group reagents

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit significant biological activities. The unique combination of functional groups, including the tetrahydropyridine ring, cyanocyclobutyl group, and phenyl ring, contributes to its potential therapeutic applications. Interaction studies are crucial for understanding its biological effects, which may include interactions with enzymes or receptors.

Potential Biological ActivityPossible Therapeutic Applications
Enzyme InhibitionMetabolic disorders or neurological conditions
Receptor ModulationNeurological or cardiovascular diseases
Antimicrobial ActivityInfections or antimicrobial therapies

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